molecular formula C16H15NO2 B5047303 3-[(2-methoxyphenyl)amino]-1-phenyl-2-propen-1-one

3-[(2-methoxyphenyl)amino]-1-phenyl-2-propen-1-one

Cat. No.: B5047303
M. Wt: 253.29 g/mol
InChI Key: CSIKGNOPKQCSGF-VAWYXSNFSA-N
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Description

This compound is a type of chalcone derivative . Chalcones are structurally diverse group of flavonoids and are known for their wide range of biological activities . They are composed of two aromatic (phenyl) rings, which are linked through the aethylenic bridge of the conjugated double bond with the three carbon-α,β-unsaturated carbonyl system .


Synthesis Analysis

The synthesis of this compound involves several experimental techniques such as Fourier transform-infrared spectroscopy (FT-IR), FT-Raman, NMR and UV− vis spectral methods . The similar techniques are also investigated by the computational method using Gaussian software .


Molecular Structure Analysis

The density functional theory (DFT) method is used to obtain the optimized structure using the B3LYP/6-311+ +G(d,p) basis set . This optimization procedure of the molecule gives the minimum energy conformation of the structure . The computed geometrical parameters are compared with experimental data .


Chemical Reactions Analysis

The detailed vibrational assignments of the molecule are obtained with the support of potential energy distribution . The theoretical NMR (1H and13C) analysis is conducted by the GIAO method for its structural characterization and compared with experimental chemical shifts .

Safety and Hazards

The safety information available indicates that this compound is classified as Acute Tox. 4 Oral, which means it is harmful if swallowed . It is also classified as a combustible solid .

Properties

IUPAC Name

(E)-3-(2-methoxyanilino)-1-phenylprop-2-en-1-one
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H15NO2/c1-19-16-10-6-5-9-14(16)17-12-11-15(18)13-7-3-2-4-8-13/h2-12,17H,1H3/b12-11+
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CSIKGNOPKQCSGF-VAWYXSNFSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC=C1NC=CC(=O)C2=CC=CC=C2
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

COC1=CC=CC=C1N/C=C/C(=O)C2=CC=CC=C2
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H15NO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

253.29 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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